REACTION_CXSMILES
|
C1COCC1.[N+:6]([C:9]1[CH:14]=[CH:13][C:12]([S:15][C:16]2[CH:17]=[C:18]([Br:22])[CH:19]=[CH:20][CH:21]=2)=[CH:11][CH:10]=1)([O-])=O.[BH4-].[K+]>CO>[NH2:6][C:9]1[CH:10]=[CH:11][C:12]([S:15][C:16]2[CH:17]=[C:18]([Br:22])[CH:19]=[CH:20][CH:21]=2)=[CH:13][CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
3-(p-nitrobenzenethioxy)bromobenzene
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)SC=1C=C(C=CC1)Br
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in small portions
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature below 20° C
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
was quenched
|
Type
|
ADDITION
|
Details
|
by adding water (40mL)
|
Type
|
CUSTOM
|
Details
|
The quenched reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through celite
|
Type
|
CUSTOM
|
Details
|
partitioned between ether and water
|
Type
|
CUSTOM
|
Details
|
After separating the layers the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
was extracted three times with ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed twice with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 1/2 the original volume
|
Type
|
ADDITION
|
Details
|
The solution was treated with decolorizing carbon
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
while drying over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered through a celite pad
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)SC=1C=C(C=CC1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.81 g | |
YIELD: PERCENTYIELD | 101% | |
YIELD: CALCULATEDPERCENTYIELD | 100.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |